molecular formula C19H30N2O B14361068 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol CAS No. 94431-69-3

1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol

Cat. No.: B14361068
CAS No.: 94431-69-3
M. Wt: 302.5 g/mol
InChI Key: KUCDLOGXSMKLSY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol is a complex organic compound that features a cyclohexyl group, a dimethylamino-substituted benzyl group, and a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in a nucleophilic substitution reaction.

    Attachment of the Dimethylamino-Benzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethylamino-benzyl chloride reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl and pyrrolidine rings provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-4-[4-(methylamino)benzyl]pyrrolidin-3-ol
  • 1-Cyclohexyl-4-[4-(ethylamino)benzyl]pyrrolidin-3-ol
  • 1-Cyclohexyl-4-[4-(dimethylamino)phenyl]pyrrolidin-3-ol

Uniqueness

1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol is unique due to the presence of both a cyclohexyl group and a dimethylamino-benzyl group, which confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

94431-69-3

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-ol

InChI

InChI=1S/C19H30N2O/c1-20(2)17-10-8-15(9-11-17)12-16-13-21(14-19(16)22)18-6-4-3-5-7-18/h8-11,16,18-19,22H,3-7,12-14H2,1-2H3

InChI Key

KUCDLOGXSMKLSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2CN(CC2O)C3CCCCC3

Origin of Product

United States

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